molecular formula C8H7ClN2 B1489336 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 930790-54-8

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

Cat. No. B1489336
M. Wt: 166.61 g/mol
InChI Key: VPKVGKZTXJCGKA-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.608 Da and is a solid in form .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine includes a pyrrolopyridine core with a chlorine atom at the 5th position and a methyl group at the 7th position . The compound’s InChI key is FHZBSORNJHMVPY-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine are not available, related 1H-pyrrolo pyridine derivatives have been studied for their reactivity .


Physical And Chemical Properties Analysis

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has a density of 1.4±0.1 g/cm3, a boiling point of 315.9±37.0 °C at 760 mmHg, and a flash point of 174.2±12.1 °C . It has a polar surface area of 29 Å2 and a molar refractivity of 46.3±0.3 cm3 .

Scientific Research Applications

Methods of Application

Results: Compounds derived from this pyrrolopyridine have shown promise in inhibiting kinase activity, which is crucial in cancer therapy .

Organic Synthesis

Methods of Application

Results: The use of 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine has led to the efficient synthesis of diverse heterocycles, which are core structures in many pharmaceuticals .

Biochemistry

Methods of Application

Results: Research has indicated that derivatives of this compound can bind to key enzymes and receptors, influencing signaling pathways within cells .

Pharmacology

Methods of Application

Results: Derivatives have shown efficacy in preclinical models, with favorable ADME properties and significant therapeutic effects in reducing tumor growth and inflammation .

Material Science

Methods of Application

Results: Materials incorporating this pyrrolopyridine exhibit improved conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Biological Chemistry

Methods of Application

Results: Findings suggest that derivatives can act as intercalating agents, affecting DNA synthesis and potentially serving as leads for anticancer drugs .

Anticancer Research

Methods of Application

Results: Some derivatives have demonstrated potent FGFR inhibitory activity, with one compound showing significant inhibition of breast cancer cell proliferation and metastasis .

Antibacterial and Antifungal Applications

Methods of Application

Results: The synthesized marinoquinolines have displayed moderate antineoplastic properties and are effective in combating malaria and inhibiting acetylcholinesterase in the human central nervous system .

Diabetes Treatment

Methods of Application

Results: Pharmaceutical research has concentrated on the development of such inhibitors, with some showing promise in preclinical studies .

Analytical Chemistry

Methods of Application

Results: The sensors show high selectivity and sensitivity, making them valuable tools in environmental monitoring and diagnostics .

Neuropharmacology

Methods of Application

Results: Some derivatives have shown significant inhibitory effects, suggesting their potential use as therapeutic agents in neuropharmacology .

Environmental Science

Methods of Application

Results: Preliminary studies indicate that certain derivatives can effectively reduce the toxicity of pollutants, offering a promising approach to environmental cleanup efforts .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318 and precautionary statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

The future directions for 5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine could involve further exploration of its potential biological activities. For instance, related 1H-pyrrolo pyridine derivatives have shown promise as inhibitors of FGFRs, suggesting potential applications in cancer therapy .

properties

IUPAC Name

5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(2-3-10-8)4-7(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVGKZTXJCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694604
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine

CAS RN

930790-54-8
Record name 5-Chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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